Cas no 2549016-57-9 (6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine)
![6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine structure](https://ja.kuujia.com/scimg/cas/2549016-57-9x500.png)
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine 化学的及び物理的性質
名前と識別子
-
- F6792-2024
- 2549016-57-9
- 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
- AKOS040731077
- 6-[4-(5-Methoxy-2-benzothiazolyl)-1-piperazinyl]-9-methyl-9H-purine
-
- インチ: 1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-5-7-25(8-6-24)18-22-13-9-12(26-2)3-4-14(13)27-18/h3-4,9-11H,5-8H2,1-2H3
- InChIKey: ZDMXIOKKINGRHX-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=NC=NC=2N2CCN(C3=NC4=CC(OC)=CC=C4S3)CC2)N(C)C=1
計算された属性
- せいみつぶんしりょう: 381.13717943g/mol
- どういたいしつりょう: 381.13717943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 619.2±65.0 °C(Predicted)
- 酸性度係数(pKa): 7.01±0.10(Predicted)
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6792-2024-75mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6792-2024-20mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6792-2024-100mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6792-2024-3mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6792-2024-5mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6792-2024-4mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6792-2024-25mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6792-2024-40mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6792-2024-50mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6792-2024-10mg |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine |
2549016-57-9 | 10mg |
$118.5 | 2023-09-07 |
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purineに関する追加情報
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS No. 2549016-57-9): An Emerging Compound in Medicinal Chemistry
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS No. 2549016-57-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the purine family and incorporates a 1,3-benzothiazole moiety, which is known for its diverse biological activities. The integration of these structural elements suggests that this compound may exhibit potent pharmacological properties, making it a promising candidate for further research and development.
The purine scaffold is a fundamental component of nucleic acids and many bioactive molecules, playing crucial roles in various physiological processes. The addition of the 1,3-benzothiazole moiety, which is characterized by its nitrogen and sulfur heterocyclic structure, enhances the compound's potential for interacting with biological targets. The methoxy substitution on the benzothiazole ring further modulates the compound's electronic properties, potentially influencing its binding affinity and selectivity.
Recent studies have highlighted the importance of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structural features can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters are critical in regulating mood, cognition, and motor function, making them key targets for the development of new treatments for conditions such as depression, anxiety, and Parkinson's disease.
In addition to its potential in neurological disorders, 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has also been investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including cardiovascular diseases, diabetes, and autoimmune disorders. Studies have demonstrated that compounds with a similar structure can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated tissue damage.
The pharmacokinetic properties of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary data suggest that this compound exhibits favorable ADME properties, including good oral bioavailability and a favorable half-life. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
One of the challenges in drug development is ensuring that new compounds are safe and effective. Preclinical studies have shown that 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has a favorable safety profile at therapeutic doses. Toxicity studies have not revealed any significant adverse effects at relevant concentrations. However, more extensive safety assessments are necessary to fully evaluate its long-term safety and potential side effects.
The potential applications of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine extend beyond traditional pharmaceuticals. In the field of chemical biology, this compound can serve as a valuable tool for probing biological pathways and understanding disease mechanisms. For example, it can be used to study the interactions between purine receptors and their ligands, providing insights into receptor function and signaling pathways.
In conclusion, 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS No. 2549016-57-9) represents a promising compound with a wide range of potential applications in medicinal chemistry and chemical biology. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatments for various diseases and conditions.
2549016-57-9 (6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine) 関連製品
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 40423-59-4(2-Chloro-5-fluoro-4-propoxypyrimidine)
- 1249391-15-8(2-Cyclopentyl-1-(pyrimidin-2-yl)ethan-1-amine)
- 735306-98-6(N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)
- 420-98-4(1-bromo-2,2-difluoropropane)
- 19920-34-4(1H-Imidazole-4-hexanoicacid, 2,3-dihydro-5-methyl-e,2-dioxo-)
- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)
- 2169390-67-2(tert-Butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate)
- 1207000-72-3(N-4-({4-(carbamoylmethyl)-1,3-thiazol-2-ylcarbamoyl}methyl)-1,3-thiazol-2-ylcyclopentanecarboxamide)
- 1807394-59-7(2-Bromo-4-methyl-3-nitrocinnamic acid)




